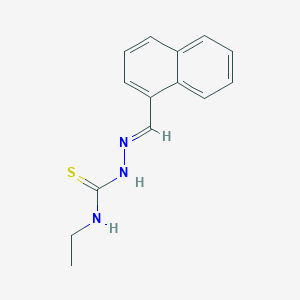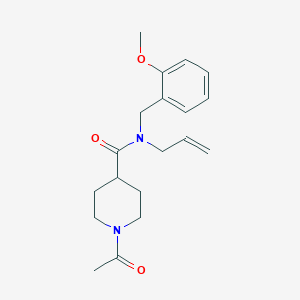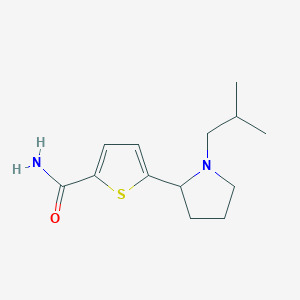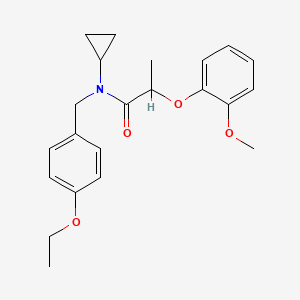![molecular formula C22H29NO4 B3922391 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B3922391.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide, commonly known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This enzyme is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
URB597 selectively inhibits the N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide enzyme, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are known to regulate various physiological processes such as pain, inflammation, and mood. By inhibiting the breakdown of endocannabinoids, URB597 enhances their effects and produces therapeutic effects.
Biochemical and Physiological Effects:
URB597 has been shown to increase endocannabinoid levels in the body, which leads to various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. URB597 has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using URB597 in lab experiments is its selectivity for the N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide enzyme. This allows for specific modulation of endocannabinoid levels in the body. However, one limitation of using URB597 is that it is not a highly potent inhibitor of this compound and requires high doses to produce significant effects.
Zukünftige Richtungen
There are several future directions for research on URB597. One area of interest is its potential therapeutic applications in neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of URB597 for these conditions. Another area of interest is its potential anti-inflammatory and analgesic effects. Future studies should focus on the underlying mechanisms of these effects and their potential therapeutic applications. Additionally, the development of more potent N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide inhibitors could lead to improved therapeutic effects of URB597.
Wissenschaftliche Forschungsanwendungen
URB597 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. URB597 has also been studied for its potential anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-16(13-17-5-8-19(25-2)9-6-17)14-22(24)23-12-11-18-7-10-20(26-3)21(15-18)27-4/h5-10,15-16H,11-14H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVJIEYGXTVPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1,3-benzodioxol-5-yl)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B3922328.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3922339.png)
![2-propyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B3922354.png)

![5-[(diethylamino)sulfonyl]-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3922366.png)
![1-(3-methylpyridin-4-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-diazepane](/img/structure/B3922368.png)
![5-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3922372.png)

![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3922385.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine](/img/structure/B3922405.png)

![(4-methoxy-2-methylphenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B3922424.png)